N-(2,4-dimethylphenyl)undecanamide

Description

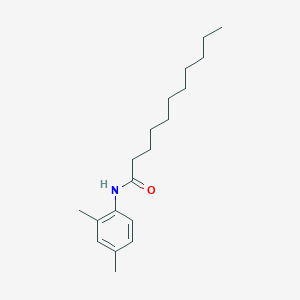

N-(2,4-Dimethylphenyl)undecanamide is a synthetic amide compound characterized by an undecanoyl (C11) aliphatic chain linked to a 2,4-dimethylphenyl aromatic group via a carbonyl group.

Properties

Molecular Formula |

C19H31NO |

|---|---|

Molecular Weight |

289.5 g/mol |

IUPAC Name |

N-(2,4-dimethylphenyl)undecanamide |

InChI |

InChI=1S/C19H31NO/c1-4-5-6-7-8-9-10-11-12-19(21)20-18-14-13-16(2)15-17(18)3/h13-15H,4-12H2,1-3H3,(H,20,21) |

InChI Key |

NTHFCNXJHQHAGJ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |

Canonical SMILES |

CCCCCCCCCCC(=O)NC1=C(C=C(C=C1)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

Sulfonamide Analogs

provides detailed crystallographic data for sulfonamide derivatives with the same 2,4-dimethylphenyl substituent. Key comparisons include:

- Key Observations: The torsion angle (C–SO₂–NH–C) in sulfonamides varies significantly (46.1° to 82.1°), influenced by substituent positions on the aromatic rings. Ring tilts between sulfonyl and anilino groups range from 41.0° to 82.1°, affecting molecular packing and crystal lattice stability . In contrast, N-(2,4-dimethylphenyl)undecanamide lacks a sulfonyl group, replacing it with a carbonyl, which reduces steric hindrance and acidity.

Amide vs. Sulfonamide Functional Groups

- Hydrogen Bonding : Sulfonamides exhibit stronger hydrogen bonding (N–H⋯O=S) due to the electron-withdrawing sulfonyl group, enhancing crystallinity. Amides (N–H⋯O=C) have moderate H-bonding, leading to less dense packing .

- Acidity : Sulfonamides (pKa ~10) are more acidic than amides (pKa ~17–20), influencing solubility in basic media and reactivity .

Amitraz (CAS 33089-61-1)

- Structure: Contains a 2,4-dimethylphenyl group but as part of a methanimidamide (N-methyl-N'-(2,4-dimethylphenyl)imino) structure.

- Toxicity : High toxicity to honeybees, leading to restricted use during blooming periods .

- Comparison: While both compounds share the 2,4-dimethylphenyl moiety, this compound’s amide group and long aliphatic chain likely reduce acute toxicity compared to Amitraz’s imino functionality, which is more reactive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.